molecular formula C16H11N3O3 B213142 4-(4-Nitrophenylazo)-1-naphthol CAS No. 5290-62-0

4-(4-Nitrophenylazo)-1-naphthol

Cat. No. B213142
CAS RN: 5290-62-0
M. Wt: 293.28 g/mol
InChI Key: MDLLSWJQIIAUQU-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenylazo)-1-naphthol” is a derivatized resorcinol dye compound with an absorption maximum of 432 nm . It is used as a pH indicator .


Molecular Structure Analysis

The molecular formula of “4-(4-Nitrophenylazo)-1-naphthol” is C12H9N3O4 . Its average mass is 243.218 Da and its monoisotopic mass is 243.064392 Da .


Physical And Chemical Properties Analysis

“4-(4-Nitrophenylazo)-1-naphthol” is a solid substance with a red appearance . It has a melting point of 185-200 °C (dec.) . It is soluble in dilute sodium hydroxide but insoluble in water .

Scientific Research Applications

  • Polymer Synthesis : It's used as a side chain moiety in the synthesis of polymethacrylates, retaining optical properties of the azo-dye in the polymers (Tourasanidis & Karayannidis, 1999).

  • Photofading Behavior : Studies on its photofading behavior in solutions have revealed significant insights into its light fastness and the effects of intramolecular interactions (Kuramoto & Kitao, 2008).

  • Chemical Reactions : Research on the effects of additives on its dissociation equilibrium in pyridine highlights its chemical reactivity and potential applications in chemical synthesis (Kishimoto, Okushi, & Hirashima, 1988).

  • Chromophore Applications : It's used as a chromophore in the development of derivatives of cellulose and oligomeric species of cellulose (Namazi & Jafarirad, 2008).

  • Azo Dye Extraction : Its inclusion in studies of ionic liquids for the extraction of azo dyes from aqueous solutions illustrates its importance in environmental science and technology (Fan, Fan, Zhang, & Wang, 2011).

  • Biological Effects : Investigation into the generation of hydrogen peroxide and superoxide anion from its metabolites suggests its relevance in understanding mechanisms of carcinogenesis (Nakayama, Kimura, Kodama, & Nagata, 1983).

  • Sensor Development : Its use in designing optical sensors for bismuth ion determination is a notable application in analytical chemistry (Niazi & Afshar, 2011).

  • Optical Heavy Metal Ions Sensing : The compound is involved in the development of optical sensors for heavy metal ions, showcasing its utility in environmental monitoring and safety (Malcik et al., 1998).

  • Corrosion Inhibition : Research on its use as a corrosion inhibitor for aluminium alloy in alkaline media underlines its potential in materials science (Eduok, Inam, Umoren, & Akpan, 2013).

  • Metal Preconcentration : Its role in the preconcentration of cadmium and lead, followed by flame atomic absorption spectrometry, signifies its application in trace metal analysis (Rychlovský, Bílý, & Bazakasová, 1995).

  • Radiation Effects on Electrical Insulation : The study of its effects on the insulation characteristics of low-density polyethylene under radiation environments implies its importance in materials engineering (Ryu, 2012).

  • Synthesis of Copolymers : Its utilization in synthesizing block and grafted copolymers with cellulose and polyethylene glycol highlights its versatility in polymer chemistry (Namazi & Rad, 2004).

  • Azo Dyes and Cancer Research : Investigations into the alterations of intestinal microflora by diet, antibiotics, and Lactobacillus, and their interaction with azo compounds like 4-(4-Nitrophenylazo)-1-naphthol, provide insights into cancer research and gut microbiome studies (Goldin & Gorbach, 1984).

  • Antimicrobial Agent Research : Evaluation of its analogs for antimicrobial activities suggests its potential in new drug discovery and medicinal research (Sahoo, Sahoo, & Paidesetty, 2016).

  • Extraction and Voltammetric Determination of Phenols : Its use in the study of room temperature ionic liquid for the extraction and voltammetric determination of phenols demonstrates its application in analytical chemistry (Khachatryan et al., 2005).

Safety And Hazards

“4-(4-Nitrophenylazo)-1-naphthol” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is incompatible with strong oxidizing agents and strong bases .

Future Directions

“4-(4-Nitrophenylazo)-1-naphthol” has been used as a carbon/nitrogen source to produce nanoporous carbons doped with nitrogen species . This method is simple and easy to operate, indicating its potential application for producing nanoporous carbons .

properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H11N3O3/c20-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)19(21)22/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLLSWJQIIAUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063760, DTXSID101040628
Record name 4-(4-Nitrophenylazo)-1-naphthol
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Record name 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI)
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Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Red or brown powder; [Alfa Aesar MSDS]
Record name 4-(4-Nitrophenylazo)-1-naphthol
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Product Name

4-(4-Nitrophenylazo)-1-naphthol

CAS RN

5290-62-0, 138710-32-4
Record name 4-[2-(4-Nitrophenyl)diazenyl]-1-naphthalenol
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Record name 1-Naphthalenol, 4-(2-(4-nitrophenyl)diazenyl)-
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Record name 1-Naphthalenol, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name 4-(4-Nitrophenylazo)-1-naphthol
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Record name 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI)
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Record name 4-(4-nitrophenylazo)-1-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Niazi, S Karimi Afshar - Journal of the Iranian Chemical …, 2011 - jicr.iau-arak.ac.ir
A novel optical sensor has been proposed for sensitive determination of bismuth ion basedon immobilization of 4-(4-nitrophenylazo)-1-naphthol on a triacetylcellulose membrane.…
Number of citations: 3 jicr.iau-arak.ac.ir
LX Cheng, YQ Zhu, XY Chen… - Industrial & Engineering …, 2015 - ACS Publications
The nanoporous graphitic carbon materials (NGCM) have been prepared by a synchronous carbonization and graphitization process, using waste polyvinylidene fluoride (PVDF) as …
Number of citations: 14 pubs.acs.org
신동명, 권오악 - Bulletin of the Korean Chemical Society, 1995 - koreascience.kr
Solvatochromic effect and hydrogen bonding interaction of NPNOH, NPNO-and NPNOR were investigated. Electronic transition energies of the dyes were plotted against empirical …
Number of citations: 4 koreascience.kr
S Kishimoto, T Okushi, T Hirashima - Bulletin of the Chemical Society of …, 1988 - journal.csj.jp
The dissociation of 4-(4-nitrophenylazo)-1-naphthol (azo dye) in pyridine was found to be accelerated by the addition of small amounts of quaternary ammonium compounds, R 4 N + X …
Number of citations: 8 www.journal.csj.jp
PDS Rosalyn, P Kannan, AY Nooraldeen… - … of optoelectronics and …, 2008 - researchgate.net
The promising development in optoelectronics has greatly increased the demand for new nonlinear optical materials in recent years. In this regard, organic materials are most attractive …
Number of citations: 2 www.researchgate.net
H Namazi, S Jafarirad - Journal of applied polymer science, 2008 - Wiley Online Library
Fully acetylated cellulose triacetate (CTA) was hydrolyzed in the presence of hydronium ions in a solution of acetic acid and concentrated sulfuric acid to give a hydroxyl‐terminated …
Number of citations: 11 onlinelibrary.wiley.com
H Namazi, S Jafari Rad - Journal of applied polymer science, 2004 - Wiley Online Library
A series of block copolymers from hydroxyl‐terminated cellulose triacetate (HCTA) and cellulose triacetate (CTA) with polyethylene glycol (PEG) were prepared. To activate terminal …
Number of citations: 13 onlinelibrary.wiley.com
BH Ryu - Journal of the Korean Society of Safety, 2012 - koreascience.kr
The effectiveness of treeing resistance in low density polyethylene containing azocompounds were investigated under radiation environments. 4-(4-nitrophenylazo)-1-naphthol and 4-(4-…
Number of citations: 0 koreascience.kr
S Blümel, A Stolz - Applied microbiology and biotechnology, 2003 - Springer
The gene coding for an aerobic azoreductase was cloned from Pigmentiphaga kullae K24, which is able to grow with the carboxylated azo compound 1-(4′-carboxyphenylazo)-4-…
Number of citations: 137 link.springer.com
EV Tourasanidis, GP Karayannidis - 1999 - Taylor & Francis
4-(4 ′-Nitrophenylazo)-1-naphthol, a commercial azo-dye, was used as a side chain moiety for the preparation of six members of a new series of polymethacrylates, the poly(ω-[4-(4 ′-…
Number of citations: 6 www.tandfonline.com

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